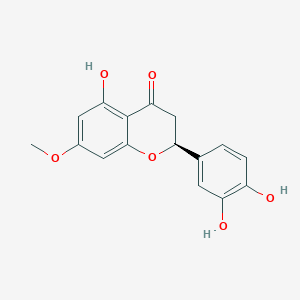

7-O-Methyleriodictyol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAJORLEPQBKDA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199819 | |

| Record name | 7-O-Methyleriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51857-11-5 | |

| Record name | Sternbin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51857-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-O-Methyleriodictyol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051857115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-O-Methyleriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STERUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IT00NY6AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activities and Therapeutic Potential

Neuroprotective Effects

7-O-Methyleriodictyol has been identified as a compound with neuroprotective potential. nih.gov Studies using animal models of Alzheimer's disease have demonstrated its ability to reduce neuronal damage in key areas of the brain, such as the cerebral cortex and hippocampus. nih.gov Treatment with this compound was shown to ameliorate pathological lesions and lessen neuronal loss in these regions. nih.gov However, it is noteworthy that some research indicates that in certain assays, homoeriodictyol (B191827) did not exhibit significant neuroprotective or anti-inflammatory activities, suggesting that its effects may be context-dependent or that other related compounds, such as sterubin, could be the primary active agents in plant extracts like Yerba Santa. frontiersin.org

A key mechanism underlying the neuroprotective effects of this compound is its capacity to counteract oxidative stress. nih.gov In a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ) peptides, administration of this compound led to a significant downregulation of oxidative stress markers. nih.gov Specifically, it was found to reduce the levels of reactive oxygen species (ROS) in primary hippocampal cells. nih.gov Furthermore, the compound favorably modulated the levels of key antioxidant enzymes and markers of lipid peroxidation in the serum of these animals. nih.gov

| Biomarker | Effect of this compound Treatment | Reference |

| Reactive Oxygen Species (ROS) | Decreased in primary mouse brain cells | nih.gov |

| Glutathione (B108866) Peroxidase (GSH-Px) | Significantly increased in serum | nih.gov |

| Malondialdehyde (MDA) | Significantly decreased in serum | nih.gov |

| Superoxide (B77818) Dismutase (SOD) | Significantly increased in serum | nih.gov |

This table summarizes the effects of this compound on key oxidative stress markers in an Aβ₂₅₋₃₅-induced mouse model.

This compound has demonstrated significant anti-inflammatory effects within the central nervous system. nih.gov A primary mechanism for this activity is the inhibition of the NLRP3 inflammasome, a key protein complex involved in triggering inflammatory responses in the brain. nih.govnih.gov In animal studies, treatment with this compound resulted in reduced protein expression of essential components of the inflammasome, including NLRP3, Caspase-1, and ASC (apoptosis-associated speck-like protein). nih.gov This inhibition, in turn, led to a decrease in the levels of pro-inflammatory cytokines IL-1β and IL-18 in brain tissue. nih.gov

| Inflammatory Protein | Effect of this compound Treatment | Reference |

| NLRP3 | Reduced expression in brain tissue | nih.gov |

| Caspase-1 | Reduced expression in brain tissue | nih.gov |

| ASC | Reduced expression in brain tissue | nih.gov |

| IL-1β | Reduced levels in brain tissue | nih.gov |

| IL-18 | Reduced levels in brain tissue | nih.gov |

This table shows the impact of this compound on NLRP3 inflammasome-related proteins in the brain tissue of an Aβ₂₅₋₃₅-induced mouse model.

The accumulation of amyloid-beta (Aβ) plaques is a pathological hallmark of Alzheimer's disease. nih.gov Studies have shown that this compound can interfere with this process. nih.gov In mice with Aβ-induced pathology, intervention with this compound resulted in a reduced amount of amyloid deposits in the brain. nih.gov This suggests the compound may help to mitigate one of the primary drivers of neurodegeneration in Alzheimer's disease. nih.gov

The culmination of its neuroprotective, antioxidant, anti-apoptotic, and anti-inflammatory activities makes this compound a compound of significant interest for neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov Research utilizing a mouse model established by injecting Aβ₂₅₋₃₅ peptides demonstrated that oral administration of this compound improved learning and memory capacity. nih.govnih.gov The compound was found to cross the blood-brain barrier to exert its therapeutic effects, ameliorating the pathological changes and cognitive impairments induced by amyloid-beta. nih.govnih.gov These findings position the inhibition of the NLRP3 inflammasome by compounds like this compound as a potential molecular target for the treatment of Alzheimer's disease. nih.gov

Antioxidant Activity

The antioxidant properties of this compound are a foundational aspect of its biological activity. nih.govcreative-proteomics.com This activity is attributed to its chemical structure as a flavonoid, which enables it to scavenge harmful free radicals. nih.gov The compound's ability to reduce levels of reactive oxygen species (ROS) and the lipid peroxidation product malondialdehyde (MDA) provides direct evidence of its capacity to combat oxidative stress. nih.gov Furthermore, its action in boosting the levels of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), demonstrates that it not only neutralizes existing oxidants but also enhances the cellular antioxidant defense system. nih.gov

Free Radical Scavenging Capabilities

While direct studies exclusively detailing the free radical scavenging mechanisms of this compound are specific, its potent antioxidant activity is a cornerstone of its biological profile. alzdiscovery.orgnih.gov Antioxidants function by neutralizing free radicals, which are unstable molecules that can cause cellular damage. mdpi.com this compound's effectiveness in this regard is often linked to its ability to chelate iron and reduce reactive oxygen species (ROS). alzdiscovery.org In cell culture experiments, it has been shown to be effective against cell death induced by oxidative agents like hydrogen peroxide. alzdiscovery.org

Role in Reducing Oxidative Stress

This compound plays a significant role in mitigating oxidative stress, an imbalance between free radicals and antioxidants in the body that can lead to cell and tissue damage. mdpi.comresearchgate.net Its primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. alzdiscovery.orgalzheimersnewstoday.comresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. alzdiscovery.orgalzheimersnewstoday.com

Key findings on its role in reducing oxidative stress include:

Upregulation of Antioxidant Proteins: In murine hippocampal neuronal cells (HT22), this compound treatment leads to the increased expression of Nrf2-regulated proteins such as heme oxygenase 1 (HO-1) and NAD(P)H Quinone dehydrogenase 1 (NQO1), which are crucial for maintaining redox homeostasis. alzdiscovery.orgmdpi.commdpi.com

Glutathione (GSH) Maintenance: The compound dose-dependently increases levels of the vital intracellular antioxidant glutathione (GSH) and maintains its levels under conditions of oxidative stress. alzdiscovery.orgresearchgate.net

Reduction of ROS: Studies have demonstrated that this compound significantly reduces basal levels of ROS and suppresses ROS production from mitochondria during induced oxidative stress. alzdiscovery.orgmdpi.comalzheimersnewstoday.com

Activation of Transcription Factors: It has been shown to dose-dependently increase nuclear Nrf2 levels by up to 6-fold in cell cultures. alzdiscovery.orgresearchgate.net It also increases levels of Activating Transcription Factor 4 (ATF4), another transcription factor involved in the maintenance of GSH levels in neurons. alzdiscovery.orgalzheimersnewstoday.com

In a study on scopolamine-induced Alzheimer's disease in rats, treatment with this compound reversed oxidative stress parameters, significantly increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govresearchgate.net

Table 1: Effect of this compound on Oxidative Stress Markers

| Marker/Pathway | Effect | Model System | Reference |

|---|---|---|---|

| Nrf2 | Increased nuclear levels | HT22 & BV-2 Microglial Cells | alzdiscovery.orgalzheimersnewstoday.comresearchgate.net |

| HO-1 & NQO1 | Upregulated expression | HT22 Neuronal Cells | alzdiscovery.orgmdpi.com |

| Glutathione (GSH) | Increased/Maintained levels | HT22 Neuronal Cells | alzdiscovery.orgresearchgate.net |

| Reactive Oxygen Species (ROS) | Reduced levels | HT22 Neuronal Cells | alzdiscovery.orgmdpi.com |

| Superoxide Dismutase (SOD) | Increased activity | Scopolamine-induced rats | nih.govresearchgate.net |

| Catalase (CAT) | Increased activity | Scopolamine-induced rats | nih.govresearchgate.net |

| Malondialdehyde (MDA) | Decreased levels | Scopolamine-induced rats | nih.govresearchgate.net |

Anti-inflammatory Properties

This compound has demonstrated potent anti-inflammatory activity in various preclinical models. alzdiscovery.orglabmedica.comresearchgate.net Its ability to modulate inflammatory pathways, particularly in the context of neuroinflammation, highlights its therapeutic potential. labmedica.comresearchgate.net

Inhibition of Pro-inflammatory Cytokines

The compound effectively reduces the production of several key pro-inflammatory cytokines, which are signaling molecules that mediate and regulate inflammation. alzdiscovery.orgnih.gov In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound dose-dependently decreased the secretion of Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). alzdiscovery.org A lesser, though still present, effect was observed on Tumor Necrosis Factor-alpha (TNF-α). alzdiscovery.org An in vivo study using a rat model of Alzheimer's disease also confirmed that this compound treatment lowered the levels of inflammatory markers including TNF-α, IL-1β, and IL-6. nih.gov

Reduction of Neuroinflammation

Neuroinflammation, the inflammation of the central nervous system, is a key factor in the progression of neurodegenerative diseases. mdpi.com this compound has shown significant promise in reducing neuroinflammation, primarily through its effects on microglia, the brain's resident immune cells. alzdiscovery.orgresearchgate.net

In activated BV-2 microglial cells, this compound inhibits the production of inflammatory mediators. alzdiscovery.org This anti-neuroinflammatory effect is strongly correlated with its ability to induce the Nrf2 antioxidant pathway within these immune cells. researchgate.netsemanticscholar.org By suppressing the activation of microglia, this compound helps to reduce the release of neurotoxic factors, thereby exhibiting neuroprotective properties. labmedica.comnih.gov

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Interleukins, iNOS, COX2)

This compound exerts its anti-inflammatory effects by modulating a range of key inflammatory mediators and enzymes. alzdiscovery.org

Research in BV-2 microglial cells has shown that this compound dose-dependently reduces the production of:

Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation and cellular damage. alzdiscovery.org

Inducible Nitric Oxide Synthase (iNOS): The enzyme responsible for the production of large amounts of NO during an inflammatory response. alzdiscovery.org

Cyclooxygenase-2 (COX-2): An enzyme that produces prostaglandins, which are key mediators of inflammation. alzdiscovery.org

Interleukins: As mentioned previously, it significantly reduces the pro-inflammatory cytokines IL-6 and IL-1β. alzdiscovery.orgnih.gov

The ability of this compound to inhibit these mediators suggests it can interfere with multiple facets of the inflammatory cascade.

Table 2: Anti-inflammatory Activity of this compound

| Mediator/Enzyme | Effect | Model System | Reference |

|---|---|---|---|

| IL-6 | Reduced production | BV-2 Microglial Cells; Rat Model | alzdiscovery.orgnih.gov |

| IL-1β | Reduced production | BV-2 Microglial Cells; Rat Model | alzdiscovery.orgnih.gov |

| TNF-α | Reduced production | BV-2 Microglial Cells; Rat Model | alzdiscovery.orgnih.gov |

| Nitric Oxide (NO) | Reduced production | BV-2 Microglial Cells | alzdiscovery.org |

| iNOS | Reduced levels | BV-2 Microglial Cells | alzdiscovery.org |

| COX-2 | Reduced levels | BV-2 Microglial Cells | alzdiscovery.org |

Antiviral Activity

Currently, there is limited specific research available in the public domain focusing on the antiviral activity of this compound. While flavonoids as a broad class of compounds are known to possess diverse biological activities, including antiviral effects against various viruses, dedicated studies to elucidate the specific antiviral spectrum and mechanisms of this compound are not extensively documented in the provided search results. Further research is required to determine if this compound possesses any significant antiviral properties.

Efficacy Against Specific Viruses (e.g., Infectious Salmon Anemia Virus (ISAV))

In the realm of antiviral research, this compound has demonstrated notable in vitro activity against the Infectious Salmon Anemia Virus (ISAV), a significant pathogen in the aquaculture industry. A study evaluating the antiviral properties of natural flavonoids reported that this compound was active against ISAV in laboratory settings. This finding suggests its potential as a candidate for developing antiviral therapies to combat ISAV in salmon farming. nih.gov

Potential Against SARS-CoV-2 and MERS-CoV

The global health crisis instigated by coronaviruses has spurred intensive research into novel antiviral compounds. While direct in vitro studies on this compound against SARS-CoV-2 and MERS-CoV are limited, related research provides compelling evidence for its potential.

A molecular modeling study isolated this compound from Artemisia monosperma and conducted docking simulations against the main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication. nih.gov Although the in vitro antiviral assays in this particular study were performed on other compounds from the same plant, the docking results suggest a potential interaction between this compound and this key viral target. nih.govnih.gov

Furthermore, research on the structurally similar flavanone (B1672756), eriodictyol (B191197), has shown that it can suppress the cellular entry of SARS-CoV-2. nih.govnih.govphcogj.com Eriodictyol was found to target transmembrane serine protease 2 (TMPRSS2) and angiotensin-converting enzyme 2 (ACE2), both of which are essential for the virus to enter human cells. nih.govnih.govphcogj.com These findings on a closely related molecule bolster the rationale for further investigating this compound's potential as an anti-coronavirus agent.

Antibacterial Activity

The antibacterial properties of this compound have been explored against a range of bacteria, though with some nuanced findings. As a flavanone, its efficacy can be influenced by its chemical structure.

Efficacy Against Gram-Positive Bacterial Strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis)

Some research suggests that for flavanones, a greater number of hydroxyl groups can lead to weaker inhibition of Gram-positive bacteria. nih.gov However, the broader class of flavonoids has received considerable attention for their antibacterial effects against resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While specific minimum inhibitory concentration (MIC) values for this compound against MRSA and Bacillus subtilis are not yet widely documented, the general antibacterial potential of flavonoids warrants further specific investigation into this compound.

Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Klebsiella pneumoniae)

Similar to its activity against Gram-positive bacteria, comprehensive studies detailing the specific efficacy of this compound against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae are emerging. One study noted that flavanones, in general, exhibit some level of antibacterial activity against a variety of bacteria, which would include these Gram-negative strains. nih.govnih.gov Further research is required to establish definitive MIC values and the spectrum of activity.

Potential Against Helicobacter pylori (via derivatives)

Interesting findings have emerged regarding the activity of a derivative of this compound against Helicobacter pylori, a bacterium linked to various gastric ailments. A study on flavonoids-rich plant extracts identified 7,3′-di-O-methyleriodictyol and evaluated its in vitro activity against H. pylori. unise.org This suggests that chemical modifications of the this compound structure could yield potent agents against this pathogenic bacterium.

Antispasmodic Effects on Smooth Muscles

A significant area of research for this compound has been its effects on smooth muscle contractility. A key study isolated this flavanone from Artemisia monosperma and investigated its biological effects on various isolated smooth muscle tissues from rats. nih.gov

The study revealed that this compound, in a concentration-dependent manner (from 10⁻⁷ M to 3 x 10⁻⁴ M), inhibited the amplitude of phasic contractions and reduced the tone of the ileum, uterus, and urinary bladder. nih.gov Furthermore, it induced relaxation in the phenylephrine-precontracted pulmonary artery and the acetylcholine-precontracted trachea. nih.gov

The compound also demonstrated an ability to interfere with the contractile responses induced by specific agonists. It shifted the concentration-effect curves of acetylcholine (B1216132) on the ileum and oxytocin (B344502) on the uterus to the right, indicating a competitive antagonistic interaction. nih.gov Moreover, the maximum contractions induced by both acetylcholine and oxytocin were also inhibited by this compound. nih.gov These findings provide a scientific basis for the traditional use of Artemisia monosperma in treating certain gastrointestinal disorders and highlight the potent antispasmodic properties of this compound. nih.gov

Interactive Data Table: Antispasmodic Effects of this compound on Various Smooth Muscles

| Tissue | Effect | Agonist (if applicable) |

| Ileum | Inhibition of phasic contractions and tone reduction | Acetylcholine |

| Uterus | Inhibition of phasic contractions and tone reduction | Oxytocin |

| Urinary Bladder | Inhibition of phasic contractions and tone reduction | N/A |

| Pulmonary Artery | Relaxation | Phenylephrine |

| Trachea | Relaxation | Acetylcholine |

Anticancer Research

There is a lack of specific research in the available literature detailing the potential therapeutic effects of this compound on thyroid carcinoma cells. Consequently, its efficacy and mechanism of action in this context remain uninvestigated.

Role in Plant Stress Responses

This compound is a flavonoid found in Artemisia monosperma, a plant species that thrives in the arid, high-stress environments of desert plains. nih.gov Plants produce a diverse array of secondary metabolites, including flavonoids, as a defensive strategy against various environmental (abiotic) and biological (biotic) stresses. These compounds are integral to the plant's ability to survive harsh conditions such as high salinity, drought, and UV radiation. The presence of flavonoids like this compound in a xerophytic (drought-resistant) plant suggests its role as part of the plant's sophisticated chemical defense and stress-response system.

Mitigation of Oxidative Damage under Heat Stress

Currently, there is a lack of direct scientific research specifically investigating the efficacy and mechanisms of this compound in mitigating oxidative damage induced by heat stress. The existing body of literature has not yet explored the effects of this particular compound in experimental models of hyperthermia or heat-induced cellular stress.

Heat stress is recognized as a significant physiological challenge that can lead to an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them, a state known as oxidative stress. nih.govmdpi.com Elevated temperatures can disrupt mitochondrial function, leading to an increased production of ROS, which in turn can cause damage to vital cellular components such as lipids, proteins, and DNA. researchgate.netnih.govmdpi.com This cellular damage is implicated in the negative consequences of heat stress on various biological systems. mdpi.com

While direct evidence in the context of heat stress is absent for this compound, studies on the closely related flavonoid, eriodictyol, have demonstrated significant cytoprotective effects against oxidative stress induced by other means. Eriodictyol has been shown to protect cells from oxidative damage by upregulating heme oxygenase-1 (HO-1), a potent antioxidant enzyme. nih.gov This upregulation is mediated through the activation of the Nrf2/ARE signaling pathway, a critical regulator of cellular antioxidant responses. nih.gov Research on a glucoside of eriodictyol has also identified it as a novel activator of the Nrf2 pathway, reinforcing the role of this flavonoid scaffold in promoting cellular antioxidant defenses.

Given that this compound shares the core flavanone structure with eriodictyol, it is plausible that it possesses similar antioxidant capabilities. However, without direct experimental evidence, its potential to mitigate oxidative damage specifically under conditions of heat stress remains a subject for future investigation. The study of this compound in heat stress models would be necessary to determine its efficacy and mechanisms of action in this specific context.

Table of Known Antioxidant and Cytoprotective Activities of Related Compounds

Disclaimer: The following data is derived from studies on the related compound eriodictyol in models of chemically-induced oxidative stress, not heat stress. This information is provided for contextual purposes due to the absence of direct research on this compound and heat stress.

| Compound | Model System | Stress Inducer | Key Findings | Mechanism of Action |

| Eriodictyol | Human Endothelial Cells | Hydrogen Peroxide (H₂O₂) | Diminished oxidative damage and reduced cell death. | Upregulation of Heme Oxygenase-1 (HO-1) via the ERK/Nrf2/ARE signaling pathway. nih.gov |

| Eriodictyol | Neuron-like Cells | Oxidative Toxicity | Exhibited protective effects against oxidative damage. | Not specified in the provided context. nih.gov |

Mechanisms of Action and Molecular Interactions

Cellular Signaling Pathway Modulation

The compound has been shown to influence key signaling pathways involved in cellular defense and stress responses.

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

Research indicates that related flavonoid compounds can activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that plays a crucial role in the cellular antioxidant response. mdpi.comnih.gov Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH associated protein 1 (Keap1). mdpi.com However, upon activation by certain stimuli, including some flavonoids, Nrf2 translocates to the nucleus. scispace.com In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes. mdpi.comscispace.com This activation of the Nrf2 pathway is a key mechanism for enhancing the cell's ability to combat oxidative stress. mdpi.com For instance, a study on the related compound eriodictyol-7-O-glucoside demonstrated its ability to activate the Nrf2 signaling pathway by stabilizing Nrf2 and delaying its degradation, leading to its accumulation and the subsequent activation of Nrf2-dependent protective responses. nih.gov

Upregulation of Antioxidant Enzymes

A direct consequence of Nrf2 pathway activation is the increased expression of various antioxidant enzymes. mdpi.com These enzymes are critical for neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. mdpi.com Key enzymes upregulated by this pathway include heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). mdpi.comscispace.com The induction of these enzymes strengthens the cell's endogenous antioxidant defenses. researchgate.net Studies on other flavonoids have shown that their ability to induce the expression of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX) is a key part of their cellular protective effects. nih.gov

Potential Involvement of Activating Transcription Factor 4 (ATF4)

Activating Transcription Factor 4 (ATF4) is another transcription factor involved in cellular stress responses, particularly the integrated stress response (ISR) and the endoplasmic reticulum (ER) stress response. nih.govresearchgate.net In response to stressors like an accumulation of unfolded proteins, ATF4 translation is increased. nih.gov It then regulates the transcription of genes involved in amino acid metabolism, protein folding, and redox balance. researchgate.net While direct evidence linking 7-O-Methyleriodictyol to ATF4 is limited, the interplay between oxidative stress and ER stress pathways suggests a potential for crosstalk. nih.gov ATF4 can form heterodimers with other transcription factors to regulate gene expression, and its activation is a critical component of how cells adapt to various forms of stress. nih.gov

Enzymatic Inhibition and Target Binding

Beyond modulating signaling pathways, this compound has been investigated for its ability to directly interact with and inhibit specific enzymes and receptors.

Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is an essential enzyme for bacteria, responsible for introducing negative supercoils into DNA, a process necessary for DNA replication and transcription. nih.govdntb.gov.ua This enzyme is a well-established target for antibiotics. nih.gov Research has shown that various polyphenolic compounds, including flavonoids, can inhibit the activity of bacterial DNA gyrase. nih.gov Some of these compounds act as competitive inhibitors of the ATPase activity of the gyrase, while others can stabilize the enzyme-DNA cleavage complex, leading to bacterial cell death. nih.govnih.gov The inhibition of this crucial bacterial enzyme without affecting human topoisomerases makes it an attractive target for the development of new antibacterial agents. nih.gov

Interaction with Cholinergic Receptors (AChR)

The cholinergic system, which includes acetylcholine (B1216132) (ACh) and its receptors, is vital for a wide range of physiological functions, including learning and memory. mdpi.comnih.gov Cholinergic receptors are broadly classified into nicotinic and muscarinic receptors (mAChRs). mdpi.com Muscarinic receptors, being G-protein coupled receptors, are involved in modulating neuronal excitability and synaptic plasticity. nih.govmdpi.com There is interest in how various compounds might interact with these receptors. Research into the allosteric modulation of muscarinic receptors has shown that various molecules can bind to sites on the receptor that are distinct from the acetylcholine binding site, thereby altering the receptor's function. mdpi.com While direct studies on this compound's interaction with cholinergic receptors are not extensively detailed in the provided context, the broader class of flavonoids has been a subject of interest in neuroscience research.

Receptor Activation and Signaling Pathways (in Cancer Research)

Estrogen receptors alpha (ESR1) and beta (ESR2) are nuclear hormone receptors that act as ligand-activated transcription factors. Upon binding to estrogens, primarily 17β-estradiol, they regulate the expression of a wide array of genes involved in cellular proliferation and differentiation in target tissues. uthscsa.edutoxodb.org The interaction of various compounds with these receptors can lead to either agonistic (activating) or antagonistic (inhibiting) effects, forming the basis of many therapies for hormone-dependent cancers. uthscsa.edu

Flavonoids, the chemical class to which this compound belongs, are recognized for their structural similarity to 17β-estradiol, which allows them to interact with estrogen receptors. nih.gov Depending on their specific structure, different flavonoids can act as selective estrogen receptor modulators (SERMs), exhibiting tissue-specific agonistic or antagonistic activities. uthscsa.edu While numerous studies have confirmed that various phytoestrogens, including the isoflavone (B191592) genistein (B1671435) and the coumestan (B1194414) coumestrol, can bind to and activate transcription through estrogen receptors, specific data on the direct interaction of this compound with ESR1 and ESR2 are not detailed in available research. nih.gov Computational studies have predicted that many flavonoids show a good degree of complementarity with estrogen receptor binding sites, suggesting they can trigger genomic effects, but specific binding affinities and functional outcomes for this compound remain to be fully elucidated. scienceblog.com

Cytochrome P450 enzymes are a superfamily of proteins crucial for the metabolism of a wide variety of compounds, including the synthesis and degradation of steroid hormones. In the context of cancer, particularly hormone-dependent cancers, certain CYP enzymes are key therapeutic targets.

CYP19A1 (Aromatase): This enzyme is responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens into estrogens. mdpi.com Its inhibition is a primary strategy for treating estrogen receptor-positive breast cancer. youtube.com Many flavonoids have been investigated as potential aromatase inhibitors. labmedica.commdpi.com Studies have shown that flavanones, the subclass including this compound, are generally less potent inhibitors than flavones. mdpi.com However, the parent compound of this compound, eriodictyol (B191197), has demonstrated notable CYP19A1 inhibitory activity. labmedica.com

CYP1B1: This enzyme is involved in the metabolic activation of procarcinogens and the hydroxylation of estrogens into potentially carcinogenic metabolites. wikipedia.org Overexpression of CYP1B1 is observed in many tumors, making it a target for cancer therapy. Research on related flavonoids has shown that homoeriodictyol (B191827) is a potent and selective inhibitor of human CYP1B1.

CYP17A1: This enzyme plays a critical role in the biosynthesis of androgens, which are precursors for estrogens. No specific research findings detailing the interaction between this compound and CYP17A1 were identified.

| Compound | Enzyme Target | Reported Activity (IC₅₀) |

|---|---|---|

| Eriodictyol | CYP19A1 (Aromatase) | < 10 μM |

| Naringenin | CYP19A1 (Aromatase) | 85 μM |

| Homoeriodictyol | CYP1B1 | 0.24 μM |

The enzyme 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) plays a pivotal role in the local production of potent estrogens within peripheral tissues. It catalyzes the conversion of the less active estrone (B1671321) (E1) into the highly potent 17β-estradiol (E2), the primary ligand for estrogen receptors. nih.gov Elevated HSD17B1 activity is associated with increased estradiol (B170435) levels in mammary tissue, which can promote the development and progression of estrogen-dependent breast cancer, making this enzyme a significant therapeutic target.

Several studies have demonstrated that flavonoids can inhibit HSD17B1 activity. nih.govuthscsa.edu The inhibitory potential is highly dependent on the flavonoid's structure. Research indicates that flavones and isoflavones with hydroxyl groups at positions 5 and 7 of the A-ring and position 4' of the B-ring are potent inhibitors of HSD17B1-mediated estrone reduction. uthscsa.edu Conversely, methylation of the 4'-hydroxyl group has been shown to reduce or eliminate this inhibitory activity. uthscsa.edu While these findings establish a structure-activity relationship for flavonoid-based inhibition of HSD17B1, specific experimental data on the direct inhibitory effect of this compound on this enzyme is not currently available.

Sex hormone-binding globulin (SHBG) is a glycoprotein (B1211001) produced primarily by the liver that binds to sex steroids, such as testosterone (B1683101) and estradiol, in the bloodstream. By binding to these hormones, SHBG regulates their bioavailability, controlling the amount of free hormone available to enter target cells and exert biological effects. Changes in circulating SHBG levels can therefore significantly influence hormonal balance.

The relationship between dietary components and SHBG levels has been a subject of investigation. One study involving premenopausal women examined the association between the intake of various flavonoid subclasses and plasma concentrations of sex hormones and SHBG. The results of this study showed that total flavonoid intake was generally not associated with SHBG levels. While this provides a broad overview, specific studies focusing on the direct binding of this compound to SHBG or its effect on SHBG production have not been reported.

The androgen receptor (AR) is a member of the nuclear receptor superfamily and functions as a ligand-dependent transcription factor. It is essential for the growth, development, and maintenance of the prostate gland. In prostate cancer, the AR signaling axis is a critical driver of tumor progression, making it a primary therapeutic target. Compounds that can modulate AR activity, particularly antagonists that block the binding of androgens like testosterone and dihydrotestosterone, are central to prostate cancer treatment.

Various flavonoids have been shown to possess anti-androgenic properties. These effects can be mediated through several mechanisms, including direct competition with androgens for binding to the AR, suppression of AR expression, or interference with AR transactivation by co-regulators. researchgate.net For instance, computational docking simulations suggest that many flavonoids can fit within the AR binding site, and in vitro reporter gene assays have confirmed that certain flavonoids act as AR antagonists. youtube.comalzdiscovery.org However, while the potential for flavonoids to modulate the androgen receptor is established, specific research detailing the direct interaction, binding affinity, or functional effect of this compound on the androgen receptor is not available in the current literature.

SRC and EGFR Signaling Pathways

This compound has been identified as a modulator of key signaling pathways involved in cellular processes like proliferation, differentiation, and survival. A network pharmacology and molecular docking study identified the non-receptor tyrosine kinase SRC and the epidermal growth factor receptor (EGFR) as significant protein targets for this compound. heraldopenaccess.us This compound demonstrates a strong binding affinity for SRC, which is a member of the SRC Family of Kinases (SFKs) that are often overexpressed or constitutively activated in various cancers. heraldopenaccess.usnih.gov

SRC kinase activation is a critical step in several signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the PI3K/AKT pathway. heraldopenaccess.us By targeting SRC, this compound can potentially influence these downstream pathways, which are crucial for cell growth and survival. heraldopenaccess.us Similarly, EGFR, a receptor tyrosine kinase, plays a vital role in regulating cell proliferation, migration, and apoptosis. heraldopenaccess.us The primary downstream signaling pathways of EGFR include the MAPK and PI3K/Akt/mTOR pathways. heraldopenaccess.us The interaction of this compound with both SRC and EGFR suggests a multi-targeted approach to modulating cellular signaling. heraldopenaccess.us

| Target Protein | Signaling Pathway | Potential Downstream Effects |

| SRC | MAPK, PI3K/AKT | Regulation of cell proliferation, survival, and apoptosis. heraldopenaccess.us |

| EGFR | MAPK, PI3K/Akt/mTOR | Regulation of cell proliferation, migration, differentiation, and apoptosis. heraldopenaccess.us |

Other Identified Targets (e.g., PTGS2, PPARG, MMP9, MAPK1, HIF1A, ERBB2)

Beyond SRC and EGFR, research has identified several other vital therapeutic targets of this compound, indicating its broad spectrum of molecular interactions. These targets are implicated in a variety of cellular functions and disease processes. A study based on network analysis and molecular docking revealed that this compound exhibits excellent binding affinity for Prostaglandin-Endoperoxide Synthase 2 (PTGS2), Peroxisome Proliferator-Activated Receptor Gamma (PPARG), Matrix Metallopeptidase 9 (MMP9), Mitogen-Activated Protein Kinase 1 (MAPK1), Hypoxia-Inducible Factor 1-alpha (HIF1A), and Erb-B2 Receptor Tyrosine Kinase 2 (ERBB2). heraldopenaccess.us

The modulation of these targets by this compound suggests its potential to influence a wide range of biological activities. For instance, MMP9 is involved in the degradation of the extracellular matrix, a process crucial for cancer cell invasion and metastasis. nih.govmdpi.com MAPK1 is a key component of the MAPK signaling pathway, which regulates cell proliferation and differentiation. scispace.com HIF1A is a transcription factor that plays a central role in the cellular response to hypoxia and is often upregulated in tumors. nih.gov ERBB2, also known as HER2, is a receptor tyrosine kinase that is overexpressed in certain types of cancer and is a critical driver of tumor growth. sciengine.comnih.gov

| Target | Full Name | Implicated Cellular Processes |

| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | Inflammation, Pain |

| PPARG | Peroxisome Proliferator-Activated Receptor Gamma | Adipogenesis, Inflammation, Metabolism |

| MMP9 | Matrix Metallopeptidase 9 | Extracellular matrix degradation, Cell migration, Invasion. heraldopenaccess.us |

| MAPK1 | Mitogen-Activated Protein Kinase 1 | Cell proliferation, Differentiation, Apoptosis. heraldopenaccess.us |

| HIF1A | Hypoxia-Inducible Factor 1-alpha | Cellular response to hypoxia, Angiogenesis. heraldopenaccess.us |

| ERBB2 | Erb-B2 Receptor Tyrosine Kinase 2 | Cell proliferation, Survival. heraldopenaccess.ussciengine.com |

Direct Interactions with Amyloid-Beta Peptides

While direct evidence for the interaction of this compound with amyloid-beta (Aβ) peptides is still emerging, studies on its parent compound, eriodictyol, provide valuable insights. Research has shown that eriodictyol can suppress the aggregation of Aβ. nih.gov Aβ aggregation is a key pathological hallmark of Alzheimer's disease, leading to the formation of senile plaques in the brain. nih.gov The ability of eriodictyol to interfere with this process suggests a potential neuroprotective role. nih.gov

The mechanism by which flavonoids like eriodictyol may inhibit Aβ aggregation is thought to involve direct binding to the Aβ peptides. mdpi.com This interaction can prevent the conformational changes that lead to the formation of toxic oligomers and fibrils. researchgate.net Although these findings are for the unmethylated form, they lay a foundation for future investigations into whether this compound shares this ability to directly interact with and modulate the aggregation of amyloid-beta peptides.

Association of Antiviral Activity with Antioxidant Mechanisms

The antiviral activity of many flavonoids is often linked to their antioxidant properties. nih.gov While direct studies on the antiviral mechanisms of this compound are limited, the antioxidant potential of related compounds suggests a plausible connection. For instance, a derivative, eriodictyol 7-O-β-D glucopyranoside, has demonstrated potent antioxidative properties, including free radical scavenging and inhibition of lipid peroxidation. nih.gov

Viral infections can induce oxidative stress in host cells, creating an environment that is favorable for viral replication. nih.gov Antioxidant compounds can counteract this by neutralizing reactive oxygen species (ROS), thereby potentially inhibiting viral replication and protecting cells from virus-induced damage. nih.gov The antioxidant capacity of flavonoids can interfere with various stages of the viral life cycle. nih.gov Therefore, it is hypothesized that the potential antiviral effects of this compound may be, at least in part, attributable to its antioxidant mechanisms, which can help to mitigate the oxidative stress associated with viral infections.

Biosynthesis and Metabolic Transformations

Natural Biosynthetic Routes in Plants

7-O-Methyleriodictyol is naturally synthesized in various plants, including Yerba Santa (Eriodictyon californicum), Artemisia halodendron, and Blumea fistulosa. nih.gov The core structure of this compound is derived from the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. nih.govpurdue.edu

The biosynthesis commences with the amino acid L-phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid. Through a series of enzymatic reactions involving chalcone synthase and chalcone isomerase, p-coumaric acid is transformed into the flavanone (B1672756) naringenin. Naringenin is then hydroxylated to produce eriodictyol (B191197). The final step in the formation of this compound is the regioselective methylation of the 7-hydroxyl group of eriodictyol, catalyzed by a specific O-methyltransferase (OMT).

Table 1: Key Enzymes in the Plant Biosynthesis of this compound

| Enzyme | Function |

| Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate-CoA ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone synthase (CHS) | Condenses p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. |

| Chalcone isomerase (CHI) | Isomerizes naringenin chalcone to naringenin. |

| Flavonoid 3'-hydroxylase (F3'H) | Hydroxylates naringenin to produce eriodictyol. |

| O-methyltransferase (OMT) | Transfers a methyl group to the 7-hydroxyl group of eriodictyol. |

Metabolic Conversion and Derivatives

Once synthesized, this compound can undergo further metabolic conversions, leading to the formation of various derivatives. A common modification of flavonoids in biological systems is glycosylation, where a sugar moiety is attached to the flavonoid core. This process can enhance the water solubility and stability of the compound. For instance, the precursor eriodictyol can be converted to eriodictyol-7-O-glucoside. researchgate.net It is plausible that this compound could also be a substrate for glycosyltransferases, leading to the formation of glycosylated derivatives.

Further metabolism in organisms that ingest this compound can involve demethylation or further hydroxylation, altering its biological activity. The specific metabolic fate of this compound in different biological systems is an area for further research.

Formation of Glycosides

Glycosylation, the enzymatic attachment of sugar moieties, is a common metabolic transformation for flavonoids. This process generally increases the water solubility and stability of the parent compound. In flavonoids like eriodictyol, the hydroxyl group at the C-7 position is a frequent site for glycosylation. For instance, eriodictyol can be converted to eriodictyol 7-O-glucoside through the attachment of a glucose molecule at this position. nih.govebi.ac.uk This reaction is catalyzed by glycosyltransferase enzymes, which transfer a sugar from an activated donor, such as UDP-glucose, to the flavonoid.

While direct studies on the glycosylation of this compound are not extensively detailed in the reviewed literature, the principle of flavonoid glycosylation is well-established. The synthesis of homoeriodictyol-7-O-β-D-glycoside has been achieved chemically, highlighting the feasibility of attaching sugar groups to the 7-position of similar flavanones. researchgate.net It is plausible that this compound can undergo similar enzymatic glycosylation in various organisms, resulting in compounds with altered pharmacokinetic profiles.

The provided example, 5-Methyleriodictyol 7-[glucosyl-(1→4)-galactoside], represents a diglycoside of a different, though related, flavanone (a 5-O-methyl instead of a 7-O-methyl derivative). This illustrates the complexity and variety of glycosidic combinations found in nature.

Table 1: Examples of Related Flavanone Glycosides

| Compound Name | Parent Aglycone | Glycosidic Linkage |

|---|---|---|

| Eriodictyol 7-O-glucoside | Eriodictyol | 7-O-β-D-glucopyranoside |

| Homoeriodictyol (B191827) 7-O-β-D-glycoside | Homoeriodictyol | 7-O-β-D-glycoside |

Detoxification Processes

This compound (Sternbin) is a key product in the detoxification of another phytoalexin, Sakuranetin, by the rice blast fungus Pyricularia oryzae (syn. Magnaporthe oryzae). invivochem.commdpi.comresearchgate.net Sakuranetin is a flavanone phytoalexin that plays a role in the disease resistance of rice plants. researchgate.net However, to overcome the plant's defenses, P. oryzae has evolved metabolic pathways to detoxify it. researchgate.net

The fungus metabolizes Sakuranetin through two primary transformations:

7-O-demethylation: This process removes the methyl group from the 7-position, converting Sakuranetin into its precursor, naringenin.

3'-Hydroxylation: This reaction adds a hydroxyl group to the 3'-position of Sakuranetin's B-ring, resulting in the formation of this compound (Sternbin). mdpi.comresearchgate.net

Both metabolites, naringenin and this compound (Sternbin), exhibit significantly lower antifungal activity against P. oryzae compared to Sakuranetin. mdpi.comresearchgate.net For example, at a concentration of 100 μM, Sakuranetin inhibited mycelial growth by 45%, whereas both Sternbin and naringenin caused only 19% inhibition. researchgate.net This demonstrates that the hydroxylation of Sakuranetin to this compound is an effective detoxification strategy employed by the pathogen. researchgate.net

Table 2: Fungal Detoxification of Sakuranetin

| Substrate | Metabolizing Organism | Metabolic Process | Product(s) |

|---|---|---|---|

| Sakuranetin | Pyricularia oryzae | 3'-Hydroxylation | This compound (Sternbin) |

| Sakuranetin | Pyricularia oryzae | 7-O-Demethylation | Naringenin |

Di-methylated Derivatives

Further metabolic modification of this compound can occur through additional O-methylation, leading to di-methylated and tri-methylated derivatives. These compounds have been isolated from natural sources. For instance, 7,3′-di-O-methyleriodictyol and 7,3',4'-Tri-O-methyleriodictyol have been identified in the plant Pogostemon cablin. chemfaces.com

The biosynthesis of these multi-methylated flavanones involves the action of O-methyltransferase (OMT) enzymes. These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the flavonoid scaffold. Specific OMTs exhibit selectivity for different hydroxyl positions. For example, research on citrus species has identified OMTs capable of methylating the 3'-, 5'-, and 7-hydroxyl groups of flavonoids. nih.gov

The formation of 7,3′-di-O-methyleriodictyol from this compound would require an OMT that specifically targets the 3'-hydroxyl group for methylation. The existence of such enzymes and their methylated products in plants suggests a sequential methylation pathway where a monomethylated intermediate like this compound is further methylated to yield di- or tri-methylated flavanones.

Table 3: Methylated Derivatives of Eriodictyol

| Compound Name | Methylation Pattern | Natural Source Example |

|---|---|---|

| This compound | 7-OCH₃ | Product of Sakuranetin metabolism |

| 7,3′-di-O-methyleriodictyol | 7-OCH₃, 3'-OCH₃ | Pogostemon cablin |

| 7,3',4'-Tri-O-methyleriodictyol | 7-OCH₃, 3'-OCH₃, 4'-OCH₃ | Pogostemon cablin |

Structure Activity Relationship Sar Studies

Influence of Methylation on Biological Activity

Methylation is a key structural modification that can significantly alter the physicochemical properties and biological activities of flavonoids. mdpi.comnih.gov This process involves the addition of a methyl group to a hydroxyl moiety, which can enhance chemical stability and transportability across biological membranes. nih.gov

The methylation of a hydroxyl group on a flavonoid, such as the conversion of eriodictyol (B191197) to 7-O-Methyleriodictyol, generally increases the compound's lipophilicity. mdpi.comresearchgate.net Lipophilicity, or the ability of a compound to dissolve in fats, oils, and lipids, is a critical factor governing the interaction of flavonoids with the phospholipid bilayer of bacterial cell membranes. mdpi.com An increase in lipophilicity can improve a molecule's ability to permeate these membranes, a crucial step for reaching intracellular targets. nih.govmdpi.com

While increased lipophilicity can enhance membrane permeability, the relationship is not always linear. An optimal balance of hydrophilic and hydrophobic properties (amphipathicity) is often essential for effective antibacterial activity. mdpi.com The strategic placement of both polar hydroxyl groups and nonpolar methoxy (B1213986) groups, as seen in this compound, creates this amphipathic character. This allows the molecule to interact with the polar head region of phospholipids (B1166683) while its more hydrophobic regions interact with the alkyl chains inside the bilayer, potentially disrupting membrane function. mdpi.com

When compared to its unmethylated precursor, eriodictyol, this compound exhibits altered biological activity profiles. Generally, the methylation of active hydroxyl groups in flavonoids is reported to decrease their antibacterial potency. researchgate.net This is because the free hydroxyl groups are often essential for interacting with bacterial targets.

In studies on flavanones, this compound, which possesses three hydroxyl groups, showed less activity against certain Gram-positive bacteria compared to pinocembrin, which has only two. mdpi.commdpi.com This suggests that for this class of compounds, a greater number of hydroxyl groups can sometimes weaken antibacterial effects. mdpi.com

Comparing this compound to other methylated flavonoids reveals similar trends. For instance, in the flavone (B191248) series, the methylation of hydroxyl groups on galangin (B1674397) progressively decreases its antibacterial activity. Galangin, with three hydroxyl groups, is the most active, followed by 3-O-methylgalangin (one methoxy group), while 3,7-O-dimethylgalangin (two methoxy groups) is inactive. mdpi.com This underscores the general principle that while methylation increases lipophilicity, it can mask the hydroxyl groups vital for antibacterial action.

| Compound | Class | Number of Hydroxyl Groups | Number of Methoxy Groups | Relative Antibacterial Activity |

| Pinocembrin | Flavanone (B1672756) | 2 | 0 | High mdpi.commdpi.com |

| This compound | Flavanone | 3 | 1 | Moderate mdpi.commdpi.com |

| Naringenin | Flavanone | 3 | 0 | Moderate mdpi.com |

| Galangin | Flavone | 3 | 0 | High mdpi.com |

| 3-O-Methylgalangin | Flavone | 2 | 1 | Moderate mdpi.com |

| 3,7-O-Dimethylgalangin | Flavone | 1 | 2 | Inactive mdpi.com |

Structural Requirements for Antibacterial Efficacy

The effectiveness of flavonoids as antibacterial agents is highly dependent on their specific structural arrangement, including the pattern of hydroxyl and methoxy substitutions and modifications to the core ring structure. mdpi.combeilstein-journals.org

The presence and position of hydroxyl (-OH) groups on the flavonoid skeleton are widely considered crucial for antibacterial activity. researchgate.netresearchgate.net These groups can form hydrogen bonds with bacterial enzymes and other cellular components, disrupting their function. mdpi.com However, the introduction of methoxy (-OCH₃) groups often diminishes this potential. mdpi.comnih.gov Methoxy groups, by replacing the active hydrogen of a hydroxyl group, can reduce the compound's ability to engage in these critical interactions. researchgate.net

Despite this general trend, some studies have noted exceptions. For example, the presence of a methoxy group at the C8 position on ring A has been shown to increase the antibacterial activity of some flavonoids. mdpi.comnih.gov This indicates that the location of the methoxy group is a critical determinant of its effect on biological activity.

The specific placement of hydroxyl groups on the A and B rings of the flavanone structure is a key determinant of antibacterial efficacy. mdpi.com

5,7-Dihydroxylation of Ring A : This pattern is considered an important structural feature for eliciting in vitro anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. mdpi.comnih.govnih.gov

C5 Hydroxyl Group : The hydroxyl group at the C5 position can form an intramolecular hydrogen bond with the carbonyl group at the C4 position. This interaction leads to greater electron delocalization within the molecule, which is believed to enhance antibacterial action. mdpi.comnih.gov

C4' Hydroxylation of Ring B : A hydroxyl group at the C4' position on the B ring is also identified as a significant feature for anti-MRSA activity. mdpi.comnih.gov

Modifications to both the A and B rings significantly influence the antibacterial properties of flavanones. Studies comparing different flavanones have stressed that the presence of two hydroxyl groups on ring A combined with an absence of any hydroxyl substitutions on ring B results in strong antibacterial activity. mdpi.commdpi.com Pinocembrin, which follows this structural pattern, is often cited as the most active flavanone in these comparative studies. mdpi.commdpi.com

This suggests that for flavanones like this compound, the specific arrangement and number of substituents on each aromatic ring are more critical than the total number of hydroxyl groups alone. mdpi.com The presence of the dihydroxyl (catechol) group on the B ring of this compound, while important for other biological activities like antioxidant effects, may contribute to its comparatively lower antibacterial potency against certain strains when compared to analogues with an unsubstituted B ring. mdpi.com

Structural Features for Antioxidant Activity

The antioxidant capacity of flavonoids, including this compound, is intrinsically linked to their molecular structure. Specific arrangements of functional groups on their characteristic C6-C3-C6 skeleton determine their ability to scavenge free radicals and chelate metals.

Importance of Catechol System in Ring B for Radical Stabilization

A critical structural feature for the potent antioxidant activity of many flavonoids is the presence of a catechol group—an ortho-dihydroxy configuration—on the B-ring. researchgate.netnih.gov This arrangement is pivotal for high radical-scavenging capacity. The two adjacent hydroxyl groups (at the C-3' and C-4' positions) can readily donate hydrogen atoms to free radicals, and the resulting flavonoid radical is stabilized through delocalization of the unpaired electron across the aromatic system. nih.gov This high delocalization effect of electrons is advantageous for stabilizing the newly formed radical, making the parent molecule a potent antioxidant. nih.gov Studies have demonstrated that flavonoids possessing this catechol moiety in the B-ring exhibit significantly enhanced antioxidant activity compared to those without it. nih.gov The presence of this system confers high stability to the radical formed after the capture of a free radical. researchgate.net

Structural Context for Anti-inflammatory Activity

The anti-inflammatory properties of this compound, also known as Sterubin, are closely tied to its specific chemical structure. Research comparing sterubin to seven closely related flavonoids revealed that its potent neuroprotective and anti-inflammatory activities are unique. nih.govresearchgate.net This potent activity is linked to its ability to strongly induce the transcription factor Nrf2, a key regulator of cellular antioxidant and anti-inflammatory responses, in both nerve and microglial cells. nih.govresearchgate.net The specific combination of a catechol group on the B-ring, a methoxy group at the 7-position on the A-ring, and the saturation of the C2-C3 bond in the C-ring appears to be crucial for this strong Nrf2 induction and subsequent anti-inflammatory effects. nih.govresearchgate.net

Molecular Docking and Binding Affinity Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction of small molecules, like this compound, with specific protein targets.

Binding to Alzheimer's Disease-Related Proteins (e.g., Microtubule Associated Protein Tau (MAPT))

The aggregation of Microtubule-Associated Protein Tau (MAPT) is a hallmark of several neurodegenerative disorders, including Alzheimer's disease. nih.gov Consequently, small molecules that can bind to and inhibit the aggregation of tau are of significant therapeutic interest. nih.govnih.gov Molecular docking studies are instrumental in identifying such molecules. neuropharmac.com These studies simulate the interaction between a ligand and a protein at the molecular level, allowing for the prediction of binding affinity and the identification of key interacting residues. mdpi.com For tau, these studies often target the sites prone to hyperphosphorylation, a key pathological modification that leads to the formation of neurofibrillary tangles. nih.govneuropharmac.com While specific docking studies for this compound with MAPT are not extensively detailed in the provided search results, the general approach involves docking potential ligands to the three-dimensional structure of the tau protein to predict their binding energy and mode of interaction. neuropharmac.commdpi.com

Binding to Cancer-Related Protein Targets (e.g., SRC, EGFR, PPARG)

Molecular docking studies have also been employed to investigate the potential of flavonoids to interact with various cancer-related protein targets.

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane protein that, when activated, can promote cell proliferation and is often overexpressed in various cancers. nih.govmdpi.com Small molecules that can bind to and inhibit the activity of EGFR are valuable in cancer therapy. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARG): PPARG is a nuclear receptor that plays a role in cell differentiation and apoptosis. nih.gov Agonists of PPARG have been shown to have antitumor activity, making it another important target for cancer drug discovery. researchgate.net

The binding affinity of a ligand to its target protein is a critical determinant of its potential therapeutic efficacy. This is often quantified by the docking score or binding energy, with a more negative value indicating a stronger interaction.

| Target Protein | Ligand (Example) | Predicted Binding Affinity (kcal/mol) |

| EGFR | Ertredin | Not specified |

| NDUFA12 | 7MeERT | Not specified (lower CDOCKER energy than Ertredin) |

| PPARγ | RS5444 | IC50 for growth inhibition ~0.8 nM |

This table is illustrative and based on data for related compounds and targets, as specific binding affinities for this compound with SRC, EGFR, and PPARG were not detailed in the provided search results.

Interaction with Viral Proteins (e.g., SARS-CoV-2 Main Protease (Mpro))

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govmdpi.com Molecular docking has been extensively used to screen for potential inhibitors of Mpro from libraries of natural compounds and approved drugs. nih.govresearchgate.net These studies have shown that several flavonoids can fit into the active site of Mpro and interact with key amino acid residues, such as His41 and Cys145, which form the catalytic dyad. mdpi.com The binding affinity is a key parameter used to rank potential inhibitors, with docking scores often reported in -log10(Kd) values, where a higher value indicates stronger binding. semanticscholar.org

| Compound (Example) | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Dipyridamole | SARS-CoV-2 Mpro | Not specified | Tyr54, Asn142, Leu141 |

| Dihydroergotamine | SARS-CoV-2 Mpro | -6.365 | Thr26, Ser46, Gly143 |

| Hexoprenaline | SARS-CoV-2 Mpro | -6.35 | Phe140, Glu166, Thr190 |

| Riboflavin | SARS-CoV-2 Mpro | Not specified | Not specified |

| Pantethine | SARS-CoV-2 Mpro | Not specified | Not specified |

This table provides examples of compounds and their predicted binding affinities to SARS-CoV-2 Mpro to illustrate the data obtained from molecular docking studies.

Advanced Research Methodologies and Analytical Approaches

Omics Technologies in Flavonoid Research

Omics technologies provide a holistic view of the biological systems interacting with 7-O-Methyleriodictyol, from its synthesis by plants to its effects on human cells.

Metabolomics for Comprehensive Metabolite Profiling and Quantification

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for identifying and quantifying flavonoids like this compound in complex biological samples. Non-targeted metabolomics, employing techniques like liquid chromatography-mass spectrometry (LC-MS/MS), allows for the comprehensive profiling of hundreds to thousands of metabolites simultaneously. This approach has been successfully used to detect this compound in various plant products, such as different types of pepper (Piper nigrum L.). mdpi.com

In a comparative metabolomics analysis of the heartwood and sapwood of Taxus chinensis, widely targeted metabolomics using LC-MS/MS identified 607 metabolites, with this compound being among the compounds showing differential accumulation between the two wood types. nih.gov Such studies are crucial for understanding the distribution of this compound in nature. The general workflow of a metabolomics study involves sample preparation, data acquisition using platforms like UPLC-QTOF/MS, and subsequent data analysis to identify and quantify metabolites of interest. researchgate.net

Transcriptomics for Biosynthetic Pathway Elucidation and Gene Expression Analysis

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is instrumental in uncovering the genetic underpinnings of flavonoid biosynthesis. By analyzing gene expression patterns, researchers can identify the enzymes and regulatory proteins involved in the production of specific compounds. For instance, transcriptomic analysis has been employed to enhance the biosynthesis of related flavonoids, such as hesperetin (B1673127) and homoeriodictyol (B191827), in engineered microorganisms. nih.gov In this approach, comparing the transcriptomes of high- and low-producing strains can reveal key genes in the biosynthetic pathway. nih.gov

This methodology involves sequencing the RNA from an organism or tissue of interest to generate a transcriptome, which is then assembled and annotated. By comparing transcriptomes from different conditions (e.g., different plant tissues or developmental stages), researchers can identify differentially expressed genes that are likely involved in the synthesis of compounds like this compound. plos.orgnih.gov This information is vital for metabolic engineering efforts aimed at increasing the production of this valuable flavonoid.

Network Pharmacology for Polypharmacology and Target Identification

Network pharmacology is an approach that integrates systems biology and computational analysis to investigate the complex interactions between drugs, their multiple targets, and disease networks. nih.gov This methodology is particularly well-suited for studying natural products like this compound, which often exhibit polypharmacology—the ability to interact with multiple molecular targets.

A network pharmacology study on sterubin (a synonym for this compound) can be used to identify its potential protein targets. nih.gov By constructing a drug-protein interaction network, researchers can map the relationships between the compound and proteins associated with specific diseases. mdpi.com This allows for the prediction of the compound's mechanism of action and potential therapeutic applications. The process typically involves identifying potential targets using databases, constructing interaction networks, and then performing enrichment analysis to identify key pathways and biological processes that are modulated by the compound. nih.gov

Molecular Docking and In Silico Screening for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This in silico method is widely used to screen for potential bioactive compounds and to understand the molecular basis of their activity. nih.gov In the context of this compound, molecular docking can be used to predict its binding affinity and interaction patterns with the protein targets identified through network pharmacology or other methods. nih.gov

For example, a study on sterubin could involve docking the compound with potential targets like HSP90, AKT-1, and ESR-1 to evaluate the binding energy and identify key interacting residues. nih.gov The process involves obtaining the 3D structures of the ligand (this compound) and the target proteins, defining a binding site, and then using a docking algorithm to predict the most stable binding pose. biointerfaceresearch.com The results of these simulations provide valuable insights into the ligand-target interactions at a molecular level. biointerfaceresearch.com

In Vitro and In Vivo Bioactivity Assays

In vitro and in vivo assays are essential for validating the biological activities of this compound predicted by computational methods. These experimental models allow for the assessment of the compound's efficacy and mechanism of action in a controlled environment.

In vitro assays are performed using cells cultured in a laboratory setting. A common application is the evaluation of a compound's cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for instance, is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and proliferation. japsonline.commdpi.com Studies on the related compound eriodictyol (B191197) have utilized the MTT assay to determine its IC50 values (the concentration at which 50% of cell growth is inhibited) against various human cancer cell lines, such as SK-RC-45 (renal cancer), HeLa (cervical cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer). researchgate.net

| Cell Line | Cancer Type | IC50 of Eriodictyol (µM) |

| SK-RC-45 | Renal Cancer | > 200 |

| HeLa | Cervical Cancer | > 200 |

| HCT-116 | Colorectal Cancer | > 200 |

| MCF-7 | Breast Cancer | > 200 |

In vivo assays are conducted in living organisms, such as mice or rats, to evaluate the physiological effects of a compound. These studies are crucial for understanding how a compound behaves in a whole biological system. For example, an in vivo study on eriodictyol 7-O-β-D glucopyranoside, a glycoside of the related flavanone (B1672756) eriodictyol, demonstrated its ability to reduce serum lipid levels and oxidative stress in a mouse model. nih.gov Such studies provide critical information on the potential therapeutic effects of these compounds in a living organism.

Advanced Chromatographic and Spectroscopic Methods in Isolation and Identification (e.g., UHPLC, Mass Spectrometry)

The isolation and structural elucidation of this compound from natural sources rely on a combination of advanced chromatographic and spectroscopic techniques. Ultra-High-Performance Liquid Chromatography (UHPLC) is a high-resolution separation technique that is often coupled with mass spectrometry (MS) for the sensitive and accurate identification of compounds in complex mixtures. researchgate.net

A study on Brazilian green propolis successfully isolated and identified twelve compounds, including this compound, using various chromatographic techniques. The structural confirmation was achieved using Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QToF-MS). nih.gov Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which aids in determining its molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where fragment ions are generated to provide structural information about the molecule. mdpi.com The fragmentation pattern of a compound in the mass spectrometer is often unique and can be used as a fingerprint for its identification. youtube.comlibretexts.org

| Technique | Application in this compound Research |

| UHPLC | High-resolution separation of this compound from other compounds in a complex mixture. |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental formula of this compound. |

| Tandem MS (MS/MS) | Structural elucidation of this compound through analysis of its fragmentation patterns. |

| LC-QToF-MS | A powerful combination for the sensitive and accurate identification and quantification of this compound in biological samples. |

Future Research Directions and Translational Perspectives

Further Elucidation of Uncharacterized Molecular Mechanisms of Action

While the molecular activities of flavonoids closely related to 7-O-Methyleriodictyol, such as eriodictyol (B191197), have been investigated, the specific molecular mechanisms of this compound remain largely uncharacterized. Eriodictyol has been shown to exert its effects through various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, which is crucial for cellular defense against oxidative stress. nih.govscienceopen.commdpi.com Additionally, its anti-inflammatory properties are often attributed to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov

Future research should focus on determining if this compound modulates these same pathways and identifying any unique molecular targets. Investigating its influence on key signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, and its potential to modulate enzyme activities and receptor binding will be critical. nih.govnih.gov Uncovering these mechanisms is fundamental to understanding its full therapeutic potential.

Exploration of Broader Spectrum Biological Activities and Novel Applications

This compound has been identified in plants such as Artemisia halodendron and Blumea fistulosa. nih.gov It is also known by the synonym Sterubin, which has been investigated for its neuroprotective and anti-inflammatory properties. mdpi.com Studies on the closely related compound eriodictyol have revealed a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.net

Given the structural similarity, it is plausible that this compound possesses a similar, if not broader, spectrum of activities. Future investigations should systematically screen this compound for various biological effects.

Table 1: Potential Biological Activities for Future Investigation

| Biological Activity | Rationale based on Related Compounds (Eriodictyol) |

| Anticancer | Eriodictyol has demonstrated potent anticancer activity against various cancer cell lines, including lung and liver cancer, by inducing apoptosis and cell cycle arrest. nih.govnih.gov |

| Neuroprotective | Eriodictyol has shown neuroprotective effects in models of Alzheimer's disease by ameliorating cognitive dysfunction and inhibiting neuroinflammation. nih.govmdpi.com |

| Cardioprotective | Eriodictyol has been reported to have cardioprotective effects. nih.gov |

| Hepatoprotective | Eriodictyol has demonstrated hepatoprotective activities. nih.gov |

| Antidiabetic | The potential for antidiabetic effects is another area of interest based on the activities of similar flavonoids. nih.gov |

Exploring these and other potential applications, such as in dermatology or as a functional food ingredient, could lead to novel therapeutic uses for this compound.

Optimization of Biosynthesis and Production Yields in Engineered Systems

For the commercial application of this compound, a sustainable and high-yield production method is essential. Metabolic engineering in microbial systems offers a promising alternative to chemical synthesis or extraction from natural sources. Researchers have successfully engineered Corynebacterium glutamicum to produce eriodictyol from tyrosine. nih.gov This provides a strong foundation for developing a microbial platform for this compound production.

Future research should focus on:

Pathway Engineering: Introducing and optimizing the necessary enzymes, such as O-methyltransferases, into a microbial host to convert eriodictyol or its precursors into this compound.